Gloxazon

Description

Historical Context of Research on Gloxazone

Historically, research on Gloxazone primarily focused on its potential as an anaplasmacide, a compound effective against Anaplasma marginale infections in cattle fishersci.cawikipedia.orgguidetopharmacology.org. Studies demonstrated that Gloxazone was highly effective in the therapy of anaplasmosis in artificially infected calves and steers fishersci.ca. For instance, in experiments involving calves and steers infected with Anaplasma marginale, Gloxazone (356C61) at a dosage of 5 mg/kg intravenously proved effective wikipedia.org.

Despite its efficacy, the development of Gloxazone as an anaplasmacide was terminated due to unacceptable toxicity observed in lactating cattle and nephrotoxicity in rats fishersci.ca. This led to its withdrawal from the market by manufacturers.

Beyond anaplasmosis, Gloxazone was also investigated for its influence on the immunity of sheep to heartwater, a disease caused by Cowdria ruminantium nih.gov. Research indicated that Gloxazone could successfully treat latent Cowdria ruminantium infections in mice nih.gov. In a study involving sheep immune to heartwater and subsequently treated with Gloxazone, a febrile reaction was observed when they were challenged later nih.gov. The findings, summarized in Table 1, showed that 4 out of 9 Gloxazone-treated immune sheep exhibited febrile reactions when challenged after 6 months, similar to untreated controls nih.gov. However, after 9 months, 8 out of 8 treated sheep showed febrile reactions compared to 3 out of 8 controls, and the blood from a higher proportion of treated animals was infective nih.gov.

Table 1: Febrile Reactions in Gloxazone-Treated Immune Sheep Challenged with Heartwater

| Group | Challenge Interval | Number of Sheep | Febrile Reactions (Treated) | Febrile Reactions (Controls) | Infective Blood (Treated) | Infective Blood (Controls) |

| 1 | 6 months | 9 | 4 | 4 | 1 out of 4 reacting | Not specified |

| 2 | 9 months | 8 | 8 | 3 | 4 out of 8 reacting | 1 out of 3 reacting |

Contemporary Research Significance and Scope

In contemporary academic research, Gloxazone has garnered renewed interest, particularly in the field of oncology. It has been identified as a novel small molecule inhibitor with potential applications in lung cancer therapy. Current studies indicate that Gloxazone specifically inhibits gain-of-function (GOF) p53-induced transcription and cell growth. Furthermore, it has demonstrated the ability to specifically inhibit the growth of tumors from xenografts of lung cancer cells with mutant p53, while sparing wild-type (WT) p53. This selective inhibition highlights its potential as a targeted therapeutic agent for cancers driven by specific p53 mutations.

Beyond its role in p53-related research, Gloxazone has also been noted for its general ability to inhibit DNA synthesis in the context of viral oncogenesis. This broader mechanism of action suggests potential avenues for further investigation into its antiviral and anti-proliferative properties. The current scope of research aims to further examine these inhibitory capabilities and translate findings into novel targeted therapies.

Properties

CAS No. |

2507-91-7 |

|---|---|

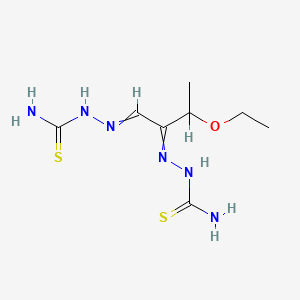

Molecular Formula |

C8H16N6OS2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(E)-[(1E)-1-(carbamothioylhydrazinylidene)-3-ethoxybutan-2-ylidene]amino]thiourea |

InChI |

InChI=1S/C8H16N6OS2/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17)/b11-4+,12-6+ |

InChI Key |

ARIFZLJIERKKEL-RYYWOMKVSA-N |

Isomeric SMILES |

CCOC(C)/C(=N/NC(=S)N)/C=N\NC(=S)N |

Canonical SMILES |

CCOC(C)C(=NNC(=S)N)C=NNC(=S)N |

Appearance |

Solid powder |

Other CAS No. |

2507-91-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Gloxazone; BW 356-C-61; BW 356C61; Contrapar; |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for Gloxazone

Methodologies for Gloxazone Chemical Synthesis

Gloxazone (kethoxal bis(thiosemicarbazone)) is synthesized through a condensation reaction involving its precursor, 3-ethoxy-2-oxobutyraldehyde (B1211746) (kethoxal), and two equivalents of thiosemicarbazide (B42300). irejournals.commdpi.comresearchgate.netorientjchem.orgresearchgate.netasianjpr.comresearchgate.netcdnsciencepub.comnih.gov This type of reaction, forming thiosemicarbazones from carbonyl compounds (aldehydes or ketones) and thiosemicarbazides, is a well-established synthetic route in organic chemistry. irejournals.commdpi.comresearchgate.netorientjchem.orgresearchgate.net

Typical methodologies for the synthesis of thiosemicarbazones, and by extension, Gloxazone, often involve heating the reactants in a suitable solvent, such as an alcohol (e.g., ethanol), frequently with the addition of a catalytic amount of acid (e.g., acetic acid). orientjchem.orgresearchgate.net The reaction can be carried out at room temperature or under reflux, typically over a period of several hours. researchgate.netsemanticscholar.org More modern approaches, such as microwave-assisted synthesis, have been reported to offer improved efficiency in terms of reaction time and product yield for thiosemicarbazones. orientjchem.orgresearchgate.netmdpi.com After the condensation, the product is usually isolated through filtration, recrystallization, and drying. semanticscholar.org

Exploration of Gloxazone Analogues and Derivatives

Specific examples of analogues related to Gloxazone include 3-ethoxy-2-oxobutyraldehyde bis(N4-dimethylthiosemicarbazonato) copper(II) nih.gov and 3-ethoxy-2-oxobutyraldehyde bis(4-N-methyl-3-thiosemicarbazone) (H2KTSM). researchgate.net These examples highlight modifications at the N4 position of the thiosemicarbazone moiety, which is a common site for structural variation.

Structural modifications of thiosemicarbazones, including Gloxazone, are strategically implemented to influence their physicochemical and biological characteristics. Key design principles include:

Substituent Introduction: Altering the R groups on the thiosemicarbazone scaffold, particularly at the azomethine carbon or the terminal N4 nitrogen, can modulate properties such as lipophilicity, electronic distribution, and steric hindrance. irejournals.commdpi.commdpi.com These changes are crucial for optimizing interactions with specific biological targets. irejournals.commdpi.com For instance, introducing sulfonyl groups has been explored as a strategy to improve the efficacy of certain enzyme inhibitors. mdpi.com

Metal Chelation Enhancement: Thiosemicarbazones are well-known chelating agents, forming stable complexes with various transition metal ions, including copper (Cu), zinc (Zn), nickel (Ni), iron (Fe), cobalt (Co), palladium (Pd), and gallium (Ga). irejournals.commdpi.comresearchgate.netorientjchem.orgresearchgate.netasianjpr.comcdnsciencepub.comsemanticscholar.orgmdpi.comacs.orgrsc.orgbenthamopen.cominnovareacademics.inresearchgate.net The formation of these metal complexes often significantly enhances the pharmacological activity of the parent ligand. irejournals.commdpi.comresearchgate.netorientjchem.orgresearchgate.netasianjpr.comsemanticscholar.orgmdpi.comacs.orgbenthamopen.comresearchgate.net Design efforts frequently focus on optimizing the coordination mode (e.g., bidentate, tridentate, tetradentate) and the choice of metal ion to achieve desired therapeutic effects. irejournals.comresearchgate.netorientjchem.orgresearchgate.netmdpi.combenthamopen.com

The synthesis of N-substituted thiosemicarbazone complexes, relevant to Gloxazone derivatives, generally follows a two-step process:

Ligand Synthesis: N-substituted thiosemicarbazone ligands are prepared by the condensation reaction of a substituted thiosemicarbazide (e.g., 4-phenyl-thiosemicarbazide rsc.orgwikipedia.org) with an appropriate aldehyde or ketone. irejournals.commdpi.comresearchgate.netorientjchem.orgresearchgate.net This reaction typically involves mixing the reactants in a suitable solvent, sometimes with a catalyst, and often under heating conditions, including conventional reflux or microwave irradiation. orientjchem.orgresearchgate.netmdpi.com

Complexation: Once the N-substituted thiosemicarbazone ligand is synthesized, it is reacted with a chosen metal salt (e.g., nickel(II) nitrate, copper(II) acetate, cobalt(II) nitrate, palladium(II) chloride) in a suitable solvent. orientjchem.orgresearchgate.netsemanticscholar.orgmdpi.comrsc.org This complexation reaction is often performed by stirring or refluxing the mixture, leading to the formation of stable metal-ligand complexes. orientjchem.orgresearchgate.netsemanticscholar.orgmdpi.com The resulting complexes can then be characterized using various spectroscopic techniques and elemental analysis. orientjchem.orgresearchgate.netsemanticscholar.org

For Gloxazone-related N-substituted derivatives, the process would involve reacting kethoxal (B1673598) (3-ethoxy-2-oxobutyraldehyde) with N-substituted thiosemicarbazides to form the N-substituted bis(thiosemicarbazone) ligands, followed by their complexation with desired metal ions. For instance, the copper(II) complex of 3-ethoxy-2-oxobutyraldehyde bis(N4-dimethylthiosemicarbazone) exemplifies such a derivative. nih.gov

Elucidation of Gloxazone S Molecular and Cellular Mechanisms of Action

Identification and Validation of Molecular Targets of Gloxazone

Gloxazone has been identified as a specific inhibitor of gain-of-function (GOF) p53-induced transcription and cell growth. nih.gov This inhibition extends to the growth of tumors in xenograft models derived from lung cancer cells carrying mutant p53, while sparing those with wild-type (WT) p53. nih.gov This selective activity highlights GOF p53 as a validated molecular target for Gloxazone. nih.gov GOF p53 mutations are frequently observed in lung cancers that are resistant to chemotherapy and radiotherapy, and these mutations are essential for the tumorigenic phenotype of such cancers. nih.gov Gloxazone's ability to specifically inactivate the oncogenic function of GOF p53 by inhibiting its transcriptional activation of cell proliferative genes suggests a targeted therapeutic potential. nih.gov

Beyond p53, Gloxazone, as a thiosemicarbazone, belongs to a class of compounds whose biological activities have been implicated with the binding of trace elements such as zinc and/or copper. researchgate.net For compounds within this class, potential molecular targets include mechanisms related to DNA damage, inhibition of DNA or protein synthesis, generation of reactive oxygen species, and proteasome inhibition. researchgate.net

Investigation of Gloxazone's Interactions with Cellular Signaling Pathways

Gloxazone's mechanism of action involves interaction with specific cellular signaling pathways, primarily through its influence on p53 and potentially other pathways modulated by metal ions.

The most direct modulation of a specific biochemical pathway by Gloxazone is its inhibitory effect on GOF p53-induced transcription. nih.gov This action directly impacts the expression of cell proliferative genes that are aberrantly activated by mutant p53. nih.gov By targeting this specific transcriptional activation, Gloxazone interferes with a critical pathway driving cancer cell proliferation in the context of GOF p53 mutations. nih.gov

Gloxazone's inhibition of cell growth, particularly in lung cancer cells with mutant p53, demonstrates its direct interplay with fundamental intracellular processes. nih.gov Given that gain-of-function p53 mutants can stimulate glucose uptake and glycolysis, contributing to the Warburg effect by promoting GLUT1 translocation, Gloxazone's targeting of GOF p53 suggests an interference with these p53-driven metabolic reprogramming processes. frontiersin.org Furthermore, the implication of zinc and/or copper binding in the activities of Gloxazone and related compounds points to an interaction with intracellular trace element homeostasis, which is known to influence malignant cellular behavior. researchgate.net

Modulation of Specific Biochemical Pathways by Gloxazone

Role of Metal Coordination in Gloxazone's Biological Activity

Gloxazone, as a thiosemicarbazone, possesses strong chelating abilities due to its N,S-multidentate ligand nature. nih.govmdpi.comresearchgate.net This characteristic allows it to form stable complexes with various transition metal ions. nih.govmdpi.comresearchgate.net The formation of metal complexes with thiosemicarbazones, including Gloxazone, often leads to a significant enhancement of their biological activities compared to the free ligand. nih.govmdpi.comresearchgate.netmdpi.comjetir.org This enhanced activity is attributed to factors such as increased lipophilicity of the metal chelate, which facilitates its permeation through biological membranes, including bacterial cell walls. [5 from previous search, 7]

Specific metal ions, such as copper (Cu(II)) and zinc (Zn(II)), have been implicated in the biological activities of Gloxazone and other thiosemicarbazones. researchgate.net Copper(II) complexes, in particular, are known for their potent antiproliferative, antibacterial, and nuclease activities. mdpi.com Their mechanisms of action can involve the intracellular production of reactive oxygen species (ROS) through a Fenton-like process, direct DNA damage via intercalation, and binding to essential metabolic enzymes within the cell. mdpi.com Zinc(II) complexes of similar ligands have also demonstrated antibacterial activity. nih.govmdpi.com The coordination of metal ions by thiosemicarbazones can result in charge delocalization and increased hydrophobicity, further contributing to their enhanced pharmacological effects. mdpi.com

The interaction of Gloxazone with metal ions is a crucial aspect of its biological efficacy, influencing its ability to exert its effects on molecular targets and cellular processes.

Structure Activity Relationship Sar Studies of Gloxazone and Its Derivatives

Methodological Approaches in SAR Analysis for Gloxazone

Methodological approaches in SAR analysis for compounds like Gloxazone involve a combination of chemical synthesis and biological evaluation. The core principle is to systematically introduce structural modifications to the parent compound and then assess how these changes affect its biological activity. wikipedia.org

For Gloxazone, as a bis(thiosemicarbazone), SAR studies would typically employ the following approaches:

Systematic Derivatization: This involves synthesizing a series of analogs where specific parts of the Gloxazone molecule are altered. For instance, modifications could be made to the thiosemicarbazide (B42300) groups, the ethoxy group, or the carbon chain linking the two thiosemicarbazone functionalities. Each derivative is then tested for its biological activity.

Conformational Analysis: Understanding the preferred three-dimensional conformation of Gloxazone and its derivatives can provide insights into how they interact with biological targets. Changes in flexibility or rigidification of the molecule might influence activity.

Metal Complexation Studies: Thiosemicarbazones are known for their ability to chelate metal ions, and this metal binding often plays a crucial role in their biological activity. benthamopen.comacs.orgnih.gov SAR studies would investigate the impact of forming complexes with various metal ions (e.g., copper) on Gloxazone's activity, as subtle changes to the ligand backbone can significantly alter the biological properties of these complexes. acs.org

The data obtained from these studies, such as changes in potency or spectrum of activity, allow researchers to deduce which structural elements are critical for the observed biological effect.

Identification of Key Structural Features for Biological Activity

Based on the general understanding of thiosemicarbazones, the biological activity of Gloxazone is intrinsically linked to specific structural features within its molecule.

Key structural features identified for the biological activity of Gloxazone and related thiosemicarbazones include:

Thiosemicarbazide Moieties: The two thiosemicarbazide (-NH-NH-C(=S)-NH2) groups are paramount. These groups are capable of forming chelates with various metal ions, particularly transition metals like copper. benthamopen.comacs.org The NNS (Nitrogen-Nitrogen-Sulfur) chelating system provided by these moieties is often a critical requirement for their biological activity, including their ability to inhibit enzymes like ribonucleotide reductase. benthamopen.com

Stereochemistry: Gloxazone itself can exist as enantiomers due to the chiral center at the ethoxy-bearing carbon. scribd.com While specific SAR studies on the stereoisomers of Gloxazone are not detailed in the provided search results, for many biologically active compounds, stereochemistry plays a significant role in activity, and this would be a key consideration in comprehensive SAR investigations.

The interplay between these features, especially the metal-chelating ability of the thiosemicarbazide groups and the structural integrity of the central backbone, dictates Gloxazone's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that refines SAR studies by establishing mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgsciencepublishinggroup.comcollaborativedrug.com QSAR models aim to predict the biological activity of new or untested compounds based on their molecular descriptors. sciencepublishinggroup.comnih.gov

For Gloxazone and its derivatives, QSAR modeling would involve:

Descriptor Calculation: Various molecular descriptors are calculated for Gloxazone and its analogs. These descriptors quantify physicochemical properties (e.g., lipophilicity, molar refractivity, topological polar surface area), electronic properties (e.g., partial charges, frontier orbital energies), and topological properties (e.g., connectivity indices, number of rotatable bonds). sciencepublishinggroup.comnih.gov

Model Building: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values, inhibition percentages). sciencepublishinggroup.com

Validation: QSAR models are rigorously validated using internal (e.g., cross-validation) and external test sets to ensure their robustness and predictive power. nih.gov A good QSAR model should accurately predict the activity of compounds not included in the training set. nih.gov

While specific published QSAR models for Gloxazone itself were not identified in the immediate search results, the principles of QSAR are highly applicable to compounds like Gloxazone within the thiosemicarbazone class. QSAR can provide valuable insights by:

Identifying Critical Descriptors: Pinpointing which molecular descriptors are most influential in determining biological activity, thus highlighting key structural requirements. nih.gov

Predicting Activity of New Compounds: Guiding the design and synthesis of novel Gloxazone derivatives by predicting their potential biological activity before experimental synthesis, thereby saving time and resources. collaborativedrug.comnih.gov

Optimizing Lead Compounds: Suggesting structural modifications that could enhance potency, improve selectivity, or optimize other desired properties. nih.gov

The application of QSAR to thiosemicarbazones has been explored for various biological targets, indicating its utility in understanding and predicting their diverse pharmacological profiles. researchgate.net

Preclinical Research Methodologies Applied to Gloxazone Investigations

In Vitro Experimental Models in Gloxazone Research

In vitro experimental models are fundamental for understanding the cellular and molecular mechanisms of a compound in a controlled environment, often serving as a preliminary step before more complex in vivo studies.

Cell-Based Assay Development and Optimization

Cell-based assays are analytical measurements that quantify a biological process by producing a detectable signal, playing a vital role across various stages of drug development, including early discovery and preclinical phases nih.gov. These assays are considered more biologically relevant than non-cell-based biochemical assays because they are conducted within a cellular environment, which can mimic disease states, preserve signaling pathways, and model drug responses nih.gov. They are crucial for lead candidate selection, providing insights into a therapeutic compound's mechanism of action (MOA), efficacy, and potential off-target effects nih.gov.

For Gloxazone, while specific details on the development and optimization of dedicated cell-based assays are not extensively documented in the provided research, its effects on immune cells suggest the application of such methodologies. For instance, studies investigating immunity to Cowdria ruminantium (now Ehrlichia ruminantium) in mice involved in vitro neutralization assays using mouse and bovine sera, demonstrating the ability of hyperimmune serum to neutralize infection ctdbase.org. The fact that immune spleen cells could kill the Kiimm strain in vitro also suggests the use of cell-based approaches to understand cellular immune responses ctdbase.org. General cell-based assay development involves optimizing cell culture conditions to ensure healthy cell growth, validating assay performance to measure the desired cellular response, and incorporating appropriate controls for accurate data interpretation chem960.com. Such assays can be designed for high-throughput screening, enabling rapid testing of numerous compounds against specific cellular targets or pathways chem960.com.

Biochemical Assay Platforms

Biochemical assay platforms are utilized to analyze the activity of newly synthesized molecules and biologicals, driving structure-activity relationship explorations. These platforms typically involve isolated biomolecules (e.g., enzymes, receptors) to study direct interactions with a compound, providing insights into its molecular targets. They complement cell-based assays by offering a more reductionist view of a compound's direct molecular effects nih.gov.

While specific biochemical assay platforms used in Gloxazone research are not detailed, the compound's classification as an anaplasmacide implies investigations into its direct effects on parasitic biochemical pathways or host-parasite interactions at a molecular level. Biochemical assays are essential for determining enzyme inhibition, receptor binding, and other direct molecular interactions. The development of such assays is crucial for understanding the precise molecular mechanism by which Gloxazone exerts its anaplasmacidal effects.

In Vivo Research Models in Gloxazone Studies

In vivo research models, particularly animal models, are indispensable for evaluating the systemic effects of a compound within a living organism, including its efficacy in disease models and its pharmacokinetic properties.

Utilization of Animal Models for Preclinical Inquiry

Animal models are critical tools in preclinical drug screening, providing essential data on drug efficacy, safety, and toxicological profiles before human clinical trials. Gloxazone has been investigated in several animal models to assess its efficacy against parasitic infections and to identify potential adverse effects.

Key Findings in Animal Models:

Mice: Gloxazone was utilized in studies involving DBA/2 and Balb/c mice infected with Cowdria ruminantium (now Ehrlichia ruminantium). Treatment with Gloxazone was observed to decrease resistance to challenge in immune mice, suggesting that the persistence of C. ruminantium in the host is associated with immunity ctdbase.org. Furthermore, Gloxazone at a dosage of 60 µg/g body mass was used to sterilize persistent C. ruminantium infection in carrier mice ctdbase.org.

Cattle (Steers and Lactating Cattle): Gloxazone proved highly effective in the therapy of anaplasmosis in steers artificially infected with Anaplasma marginale when parasitaemia reached 15%. However, toxicological studies revealed that Gloxazone was unacceptably toxic in lactating cattle.

Rats: Gloxazone was found to cause renal papillary necrosis and nephrotoxicity in rats.

These findings highlight the dual nature of Gloxazone: its efficacy as an anaplasmacide and its significant toxicity in certain animal species, which ultimately led to the termination of its development.

Table 1: Summary of Gloxazone's Effects in Animal Models

| Animal Model | Condition/Infection | Gloxazone Effect | Citation |

| Mice (DBA/2, Balb/c) | Cowdria ruminantium infection | Decreased resistance to challenge in immune mice; used to sterilize persistent infection | ctdbase.orgctdbase.org |

| Steers | Anaplasma marginale infection | Highly effective anaplasmacide | |

| Lactating Cattle | General | Unacceptably toxic | |

| Rats | General | Caused renal papillary necrosis and nephrotoxicity |

Methodologies for Studying Pharmacokinetic Properties in Preclinical Models (Absorption, Distribution, Metabolism, Excretion – ADME)

Pharmacokinetic (PK) studies, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are fundamental for characterizing how a drug moves through and is processed by the body. These studies are crucial for understanding drug exposure, potential toxicity, and for designing subsequent clinical trials.

While detailed quantitative ADME methodologies specifically applied to Gloxazone are not extensively provided in the search results, the observed toxicological findings in rats (nephrotoxicity) and lactating cattle (unacceptable toxicity) are direct outcomes of ADME processes. Nephrotoxicity, for instance, indicates that Gloxazone or its metabolites distribute to the kidneys and interfere with renal function, suggesting specific metabolic pathways or excretion routes that lead to the accumulation of toxic compounds. Preclinical ADME studies typically involve both in vitro and in vivo components. In vitro characterization might include assessing solubility, permeability (e.g., Caco-2 permeability), microsomal stability, CYP inhibition, and plasma protein binding. In vivo PK studies are often performed in various animal species (e.g., mice, rats, dogs) to determine parameters such as absorption rate, bioavailability, plasma clearance, volume of distribution, and half-life, along with routes and rates of elimination. The observation of toxicity in specific organs like the kidney in rats implies that distribution and metabolism studies were conducted, leading to the identification of these adverse effects.

Advanced Analytical Methods for Gloxazone Characterization and Research

Spectroscopic Techniques in Gloxazone Analysis

Spectroscopic methods are fundamental for the structural elucidation and identification of chemical compounds. For Gloxazone, given its complex structure containing multiple functional groups, several spectroscopic techniques would be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to detect conjugated systems and chromophores within a molecule libretexts.org. Gloxazone, possessing multiple double bonds and heteroatoms within its thiosemicarbazone moieties, would exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions. The specific wavelengths of maximum absorbance (λmax) and molar absorptivities would provide information about the extent of conjugation and the electronic environment of these chromophores libretexts.org. While specific UV-Vis data for Gloxazone were not found in the provided search results, the presence of its dithiosemicarbazone structure suggests strong absorption in the UV region.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups present in a molecule based on their characteristic vibrational frequencies msu.edu. For Gloxazone (C8H16N6OS2), key functional groups that would yield distinct IR absorption bands include:

N-H stretching vibrations from the primary amine and hydrazine (B178648) moieties.

C=N stretching vibrations from the imine and thiosemicarbazone groups.

C=S stretching vibrations from the thiocarbonyl groups.

C-O stretching from the ethoxy group.

C-H stretching and bending vibrations from the alkyl chains msu.eduspectroscopyonline.comspectroscopyonline.com. The "fingerprint region" (below 1450 cm⁻¹) would provide a unique pattern for Gloxazone, aiding in its definitive identification msu.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): NMR spectroscopy is a powerful tool for determining the complete carbon-hydrogen framework and connectivity of organic molecules organicchemistrydata.org. Both proton (¹H) and carbon-13 (¹³C) NMR would be essential for Gloxazone characterization:

¹H NMR: This would reveal the different types of protons present in Gloxazone, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (coupling patterns and constants) organicchemistrydata.orgresearchgate.net. Signals would be expected for the protons of the ethoxy group (CH₃, CH₂), the various N-H protons, and the protons on the carbon backbone.

¹³C NMR: This would provide information on the carbon skeleton, showing distinct signals for each unique carbon atom in the molecule researchgate.net. Chemical shifts would indicate the hybridization and electronic environment of each carbon, such as those in the thiocarbonyl (C=S), imine (C=N), and ethoxy (C-O-CH₂CH₃) groups. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) could further confirm the connectivity and aid in full spectral assignment.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which are crucial for structural elucidation msu.eduwikipedia.orglibretexts.orglibretexts.org. For Gloxazone (molecular formula C₈H₁₆N₆OS₂), electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would yield a molecular ion peak at m/z 276.0827 Da (for C₈H₁₆N₆OS₂) scilifelab.semsu.edunsf.gov. The fragmentation pattern, resulting from the dissociation of the molecular ion, would provide characteristic fragment ions that help in piecing together the molecular structure msu.eduwikipedia.orglibretexts.org. Predicted collision cross section (CCS) values, such as those listed for Gloxazone (e.g., [M+H]⁺ at 161.1 Ų), can also be used in conjunction with high-resolution mass spectrometry for compound identification and differentiation in complex mixtures msu.edu.

Chromatographic Separations for Gloxazone and Metabolites

Chromatographic techniques are indispensable for separating complex mixtures, purifying compounds, and quantifying analytes and their metabolites.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is widely used for the separation and purification of non-volatile or thermally labile compounds, such as Gloxazone and its potential metabolites google.com.pggoogle.comthermofisher.com. LC-MS combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry thermofisher.comemerypharma.com. This hyphenated technique is particularly useful for:

Purity Assessment: Determining the purity of Gloxazone samples google.com.pggoogle.com.

Quantification: Accurately measuring the concentration of Gloxazone in various samples.

Metabolite Profiling: Identifying and quantifying Gloxazone metabolites in biological matrices. LC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and specificity by performing multiple stages of mass analysis, allowing for the selective detection of target compounds and their fragments, even in highly complex samples shimadzu.comemerypharma.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile compounds filab.frmeasurlabs.comyoutube.com. While Gloxazone itself might require derivatization to increase its volatility for GC analysis, some of its potential degradation products or metabolites could be amenable to direct GC-MS analysis. GC-MS separates compounds based on their boiling points and interactions with a stationary phase, with the MS detector providing identification through characteristic fragmentation patterns filab.frmeasurlabs.comyoutube.comresearchgate.net.

Other Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment of purity and for monitoring reaction progress google.com.pg.

Preparative Chromatography: For the isolation and purification of larger quantities of Gloxazone or its metabolites for further studies, preparative chromatography techniques (e.g., preparative HPLC) would be employed github.io.

Other Advanced Analytical Platforms in Chemical Biology Research of Gloxazone

Beyond standard spectroscopic and chromatographic methods, several advanced analytical platforms are crucial in chemical biology research to understand the complex interactions and transformations of compounds like Gloxazone within biological systems.

Metabolomics: This "omics" discipline involves the comprehensive study of metabolites within a biological system github.io. High-resolution mass spectrometry (HRMS) coupled with chromatographic separation (LC-HRMS or GC-HRMS) is a cornerstone of metabolomics github.ionist.gov. In the context of Gloxazone, metabolomics approaches would be used to:

Identify and quantify Gloxazone and its metabolites in biological samples (e.g., cells, tissues, biofluids).

Elucidate metabolic pathways involving Gloxazone.

Discover biomarkers related to Gloxazone's biological activity or its effects on endogenous metabolism scilifelab.segithub.io.

Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) mass spectrometry can be used for imaging metabolomics, allowing for the spatial distribution of Gloxazone and its metabolites within tissues to be deciphered .

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS, CE-MS): The integration of separation techniques with mass spectrometry provides enhanced analytical power for complex chemical biology investigations. LC-MS/MS and GC-MS/MS, as discussed, offer superior sensitivity and selectivity for targeted analysis of Gloxazone and its known or predicted metabolites shimadzu.comemerypharma.comnih.govhalocolumns.com. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another hyphenated technique that separates ionic species based on their electrophoretic mobility, which can be complementary to LC-MS for certain types of metabolites nist.govevidentic.com.

Computational Chemical Biology and Molecular Modeling: Computational methods complement experimental analytical data by providing theoretical insights into molecular properties, interactions, and reaction mechanisms github.io. For Gloxazone, these platforms could be used to:

Predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption bands) to aid in experimental data interpretation.

Model potential metabolic transformations and predict metabolite structures.

Simulate molecular interactions with biological targets, which can inform drug design and mechanism of action studies github.io.

Predict collision cross section (CCS) values for Gloxazone and its metabolites, which can be used in ion mobility-mass spectrometry (IM-MS) experiments for enhanced separation and identification msu.edu.

Q & A

Basic Research Questions

Q. How do researchers determine the therapeutic efficacy of Gloxazone in preclinical models?

- Methodological Answer : Efficacy is typically assessed through in vitro assays (e.g., enzyme inhibition, receptor binding) and in vivo models (e.g., rodent disease models). Key steps include:

- Dose-response studies to establish effective concentrations.

- Positive/negative controls (e.g., comparing Gloxazone to existing thiazolidinediones).

- Statistical validation using ANOVA or t-tests to ensure reproducibility .

- Critical Consideration : Ensure animal models reflect human pathophysiology (e.g., insulin resistance models for diabetes research) .

Q. What are the standard protocols for assessing Gloxazone’s toxicity profile?

- Methodological Answer : Toxicity studies require:

- Acute toxicity tests (LD50 determination in rodents).

- Subchronic/chronic exposure analyses (28-day or 90-day studies).

- Organ-specific histopathology (liver, kidney, heart) and biomarker monitoring (e.g., ALT/AST for hepatotoxicity) .

- Data Interpretation : Use dose-escalation frameworks to differentiate therapeutic vs. toxic thresholds .

Q. How is Gloxazone’s mechanism of action validated in heterogeneous cell populations?

- Methodological Answer : Employ:

- Gene knockout/knockdown models (e.g., PPAR-γ silencing to confirm target specificity).

- Transcriptomic/proteomic profiling to identify downstream pathways.

- Single-cell RNA sequencing to resolve cell-type-specific responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in Gloxazone’s reported pharmacological data across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to:

- Compare experimental variables (e.g., dosage, model organisms, assay conditions).

- Assess publication bias using funnel plots or Egger’s regression.

- Validate findings through independent replication studies .

- Case Study : Discrepancies in PPAR-γ activation efficacy may stem from variations in cell culture media (e.g., serum lipid content) .

Q. What experimental designs are optimal for studying Gloxazone’s interactions with multi-target pathways?

- Methodological Answer : Use network pharmacology approaches :

- Molecular docking simulations to predict off-target interactions.

- CRISPR-Cas9 screens to identify synthetic lethal partners.

- High-content imaging to quantify pathway crosstalk (e.g., insulin signaling vs. inflammatory pathways) .

Q. How can metabolomic profiling improve the characterization of Gloxazone’s bioactive metabolites?

- Methodological Answer : Combine:

- LC-MS/MS for metabolite identification.

- Stable isotope tracing (e.g., ¹³C-Gloxazone) to track biotransformation.

- Machine learning to correlate metabolite structures with activity clusters .

Q. What strategies mitigate confounding variables in longitudinal studies of Gloxazone’s long-term effects?

- Methodological Answer : Implement:

- Covariate adjustment (e.g., age, diet, genetic background).

- Mixed-effects models to account for inter-individual variability.

- Blinded randomized trials to reduce observer bias .

Q. How do researchers validate Gloxazone’s efficacy in comorbid disease models (e.g., diabetes with cardiovascular complications)?

- Methodological Answer : Develop multimorbidity animal models (e.g., db/db mice with atherosclerosis) and:

- Multiplex biomarker panels (e.g., HbA1c, CRP, LDL-C).

- Systems biology integration to map cross-disease pathways .

Methodological Frameworks for Gloxazone Research

- Data Analysis : Use Bayesian hierarchical models to handle small-sample preclinical data .

- Reproducibility : Follow ARRIVE guidelines for animal studies and FAIR principles for data sharing .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.